(7R)-3-(Acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7R)-3-(Acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cefotaxime is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. Cefotaxime inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.
Cefotaxime, also known as biosint or cefotaxime sodium, belongs to the class of organic compounds known as cephalosporin 3'-esters. These are cephalosporins that are esterified at the 3'-position. Cefotaxime is a drug which is used to treat gonorrhoea, meningitis, and severe infections including infections of the kidney (pyelonephritis) and urinary system. also used before an operation to prevent infection after surgery. Cefotaxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Cefotaxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefotaxime is primarily located in the membrane (predicted from logP).
Cefotaxime is a cephalosporin compound having acetoxymethyl and [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups. It has a role as a drug allergen and an antibacterial drug. It is a member of 1,3-thiazoles, an oxime O-ether and a cephalosporin. It is a conjugate acid of a cefotaxime(1-).
Brand Name: Vulcanchem
CAS No.: 63527-52-6
VCID: VC0523103
InChI: InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14?/m1/s1
SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula: C16H17N5O7S2
Molecular Weight: 455.5 g/mol

(7R)-3-(Acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 63527-52-6

Inhibitors

VCID: VC0523103

Molecular Formula: C16H17N5O7S2

Molecular Weight: 455.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(7R)-3-(Acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 63527-52-6

CAS No. 63527-52-6
Product Name (7R)-3-(Acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C16H17N5O7S2
Molecular Weight 455.5 g/mol
IUPAC Name (7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14?/m1/s1
Standard InChIKey GPRBEKHLDVQUJE-QSWIMTSFSA-N
Isomeric SMILES CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O
SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Appearance Solid powder
Physical Description Solid
Description Cefotaxime is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. Cefotaxime inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.
Cefotaxime, also known as biosint or cefotaxime sodium, belongs to the class of organic compounds known as cephalosporin 3'-esters. These are cephalosporins that are esterified at the 3'-position. Cefotaxime is a drug which is used to treat gonorrhoea, meningitis, and severe infections including infections of the kidney (pyelonephritis) and urinary system. also used before an operation to prevent infection after surgery. Cefotaxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Cefotaxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefotaxime is primarily located in the membrane (predicted from logP).
Cefotaxime is a cephalosporin compound having acetoxymethyl and [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups. It has a role as a drug allergen and an antibacterial drug. It is a member of 1,3-thiazoles, an oxime O-ether and a cephalosporin. It is a conjugate acid of a cefotaxime(1-).
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 64485-93-4 (mono-hydrochloride salt)
Shelf Life >2 years if stored properly
Solubility Soluble
1.46e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin
Reference 1: Hu YH, Zhuang JX, Yu F, Cui Y, Yu WW, Yan CL, Chen QX. Inhibitory effects of cefotaxime on the activity of mushroom tyrosinase. J Biosci Bioeng. 2016 Apr;121(4):385-9. doi: 10.1016/j.jbiosc.2015.08.005. Epub 2015 Sep 3. PubMed PMID: 26342770.
2: Medhanie GA, Pearl DL, McEwen SA, Guerin MT, Jardine CM, Schrock J, LeJeune JT. On-farm starling populations and other environmental and management factors associated with the presence of cefotaxime and ciprofloxacin resistant E. coli among dairy cattle in Ohio. Prev Vet Med. 2016 Nov 1;134:122-127. doi: 10.1016/j.prevetmed.2016.10.006. Epub 2016 Oct 11. PubMed PMID: 27836033.
3: Rossi B, Soubirou JF, Chau F, Massias L, Dion S, Lepeule R, Fantin B, Lefort A. Cefotaxime and Amoxicillin-Clavulanate Synergism against Extended-Spectrum-β-Lactamase-Producing Escherichia coli in a Murine Model of Urinary Tract Infection. Antimicrob Agents Chemother. 2015 Nov 2;60(1):424-30. doi: 10.1128/AAC.02018-15. PubMed PMID: 26525800; PubMed Central PMCID: PMC4704162.
4: Rahul, Jyoti S, Naz F, Siddique YH. Evaluation of the toxic potential of cefotaxime in the third instar larvae of transgenic Drosophila melanogaster. Chem Biol Interact. 2015 May 25;233:71-80. doi: 10.1016/j.cbi.2015.03.004. Epub 2015 Mar 11. PubMed PMID: 25770931.
5: Chang UI, Kim HW, Wie SH. Propensity-matched analysis to compare the therapeutic efficacies of cefuroxime versus cefotaxime as initial antimicrobial therapy for community-onset complicated nonobstructive acute pyelonephritis due to Enterobacteriaceae infection in women. Antimicrob Agents Chemother. 2015 May;59(5):2488-95. doi: 10.1128/AAC.04421-14. Epub 2015 Feb 2. PubMed PMID: 25645837; PubMed Central PMCID: PMC4394823.
6: Kjeldsen TS, Sommer MO, Olsen JE. Extended spectrum β-lactamase-producing Escherichia coli forms filaments as an initial response to cefotaxime treatment. BMC Microbiol. 2015 Mar 8;15:63. doi: 10.1186/s12866-015-0399-3. PubMed PMID: 25888392; PubMed Central PMCID: PMC4367913.
7: Kjeldsen TS, Overgaard M, Nielsen SS, Bortolaia V, Jelsbak L, Sommer M, Guardabassi L, Olsen JE. CTX-M-1 β-lactamase expression in Escherichia coli is dependent on cefotaxime concentration, growth phase and gene location. J Antimicrob Chemother. 2015 Jan;70(1):62-70. doi: 10.1093/jac/dku332. Epub 2014 Sep 1. PubMed PMID: 25182062.
8: Hering J, Frömke C, von Münchhausen C, Hartmann M, Schneider B, Friese A, Rösler U, Kreienbrock L, Hille K. Cefotaxime-resistant Escherichia coli in broiler farms-A cross-sectional investigation in Germany. Prev Vet Med. 2016 Mar 1;125:154-7. doi: 10.1016/j.prevetmed.2016.01.003. Epub 2016 Jan 7. PubMed PMID: 26783199.
9: Jang HC, Choi SM, Kim HK, Kim SE, Kang SJ, Park KH, Ryu PY, Lee TH, Kim YR, Rhee JH, Jung SI, Choy HE. In vivo efficacy of the combination of ciprofloxacin and cefotaxime against Vibrio vulnificus sepsis. PLoS One. 2014 Jun 30;9(6):e101118. doi: 10.1371/journal.pone.0101118. eCollection 2014. PubMed PMID: 24978586; PubMed Central PMCID: PMC4076242.
10: Yee SW, Nguyen AN, Brown C, Savic RM, Zhang Y, Castro RA, Cropp CD, Choi JH, Singh D, Tahara H, Stocker SL, Huang Y, Brett CM, Giacomini KM. Reduced renal clearance of cefotaxime in asians with a low-frequency polymorphism of OAT3 (SLC22A8). J Pharm Sci. 2013 Sep;102(9):3451-7. doi: 10.1002/jps.23581. Epub 2013 May 6. PubMed PMID: 23649425; PubMed Central PMCID: PMC4151246.
11: Ilem-Ozdemir D, Asikoglu M, Ozkilic H, Yilmaz F, Hosgor-Limoncu M, Ayhan S. Gamma scintigraphy and biodistribution of (99m)Tc-cefotaxime sodium in preclinical models of bacterial infection and sterile inflammation. J Labelled Comp Radiopharm. 2016 Mar;59(3):109-16. doi: 10.1002/jlcr.3374. Epub 2016 Feb 16. PubMed PMID: 26880705.
12: Hu Y, He Y, Wang Y, Cui S, Chen Q, Liu G, Chen Q, Zhou G, Yang B, Huang J, Yu H, Li F. [Epidemic condition and molecular subtyping of ciprofloxacin and cefotaxime co-resistant Salmonella Indiana isolated from retail chicken carcasses in six provinces, China]. Zhonghua Yu Fang Yi Xue Za Zhi. 2015 Aug;49(8):716-21. Chinese. PubMed PMID: 26733031.
13: Kikuchi K, Ueno H, Tomari K, Kobori S, Kaetsu A, Miyazaki M. [Identification of resistance and susceptibility to cefotaxime in EHEC O121 strains isolated from an outbreak at two nurseries]. Kansenshogaku Zasshi. 2014 Jul;88(4):430-7. Japanese. PubMed PMID: 25199376.
14: Badawy AA, Zaher TI, Sharaf SM, Emara MH, Shaheen NE, Aly TF. Effect of alternative antibiotics in treatment of cefotaxime resistant spontaneous bacterial peritonitis. World J Gastroenterol. 2013 Feb 28;19(8):1271-7. doi: 10.3748/wjg.v19.i8.1271. PubMed PMID: 23483064; PubMed Central PMCID: PMC3587484.
15: Fani F, Brotherton MC, Leprohon P, Ouellette M. Genomic analysis and reconstruction of cefotaxime resistance in Streptococcus pneumoniae. J Antimicrob Chemother. 2013 Aug;68(8):1718-27. doi: 10.1093/jac/dkt113. Epub 2013 Apr 21. PubMed PMID: 23608923.
16: Dahyot-Fizelier C, Frasca D, Grégoire N, Adier C, Mimoz O, Debaene B, Couet W, Marchand S. Microdialysis study of cefotaxime cerebral distribution in patients with acute brain injury. Antimicrob Agents Chemother. 2013 Jun;57(6):2738-42. doi: 10.1128/AAC.02570-12. Epub 2013 Apr 9. PubMed PMID: 23571541; PubMed Central PMCID: PMC3716118.
17: Veldman K, van Tulden P, Kant A, Testerink J, Mevius D. Characteristics of cefotaxime-resistant Escherichia coli from wild birds in the Netherlands. Appl Environ Microbiol. 2013 Dec;79(24):7556-61. doi: 10.1128/AEM.01880-13. Epub 2013 Sep 13. PubMed PMID: 24038683; PubMed Central PMCID: PMC3837810.
18: Iqbal MS, Bahari MB, Darwis Y, Iqbal MZ, Hayat A, Venkatesh G. An RP-HPLC-UV method with SPE for cefotaxime in all-in-one total parenteral nutritional admixtures: application to stability studies. J AOAC Int. 2013 Mar-Apr;96(2):290-4. PubMed PMID: 23767352.
19: Asif M, Eudes F, Randhawa H, Amundsen E, Yanke J, Spaner D. Cefotaxime prevents microbial contamination and improves microspore embryogenesis in wheat and triticale. Plant Cell Rep. 2013 Oct;32(10):1637-46. doi: 10.1007/s00299-013-1476-4. Epub 2013 Jul 30. PubMed PMID: 23896731.
20: Lin L, Xu X, Ren X, Cui S. [Prevalence and characterization of cefotaxime and ciprofloxacin co-resistant Escherichia coli isolates in retail chicken carcasses]. Wei Sheng Yan Jiu. 2014 Sep;43(5):768-73. Chinese. PubMed PMID: 25438532.
PubChem Compound 12971804
Last Modified Nov 11 2021
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